molecular formula C30H30N2O4 B446822 10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B446822
M. Wt: 482.6g/mol
InChI Key: MXZHEVNLJAZPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of aminobenzophenones with appropriate aldehydes, followed by cyclization and functional group modifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis, which offers advantages such as improved efficiency, scalability, and safety . This method involves the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and hypnotic effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6g/mol

IUPAC Name

5-benzoyl-6-(2,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O4/c1-30(2)17-23-27(25(33)18-30)28(21-15-14-20(35-3)16-26(21)36-4)32(24-13-9-8-12-22(24)31-23)29(34)19-10-6-5-7-11-19/h5-16,28,31H,17-18H2,1-4H3

InChI Key

MXZHEVNLJAZPSZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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